3,4'-Dichlorobenzophenone

Description

The exact mass of the compound 3,4'-Dichlorobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4'-Dichlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-Dichlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

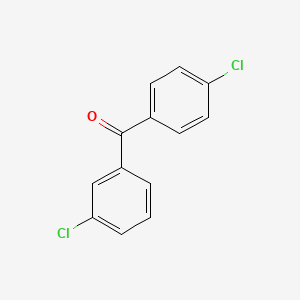

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTXWDDQIXYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324704 | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-66-0 | |

| Record name | Benzophenone,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 3,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3,4'-Dichlorobenzophenone. It includes detailed experimental protocols for its synthesis and purification, making it a valuable resource for professionals in chemical research and development.

Core Physical and Chemical Properties

3,4'-Dichlorobenzophenone is a dichlorinated derivative of benzophenone. It is a solid at room temperature and is notable for its use as a chemical intermediate in the synthesis of more complex molecules.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6284-79-3 | [2] |

| Molecular Formula | C₁₃H₈Cl₂O | [2] |

| Molecular Weight | 251.11 g/mol | [2] |

| Appearance | Slightly brown to pink-grey crystalline powder | |

| Melting Point | 104 - 104.5 °C | [1] |

| Boiling Point | 342 °C | [1] |

| Solubility in Water | Insoluble | [1] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 4.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 249.9952203 g/mol | [2] |

| Monoisotopic Mass | 249.9952203 g/mol | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Complexity | 248 | [2] |

Experimental Protocols

Synthesis of 3,4'-Dichlorobenzophenone via Friedel-Crafts Acylation

The primary method for synthesizing 3,4'-Dichlorobenzophenone is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Reaction:

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous dichloromethane.[3] Cool the flask in an ice-water bath.

-

Addition of Reactants: Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.[3] Following this, add 1,2-dichlorobenzene (1 equivalent) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Workup: Upon completion, cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.[3]

-

Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and finally with brine.[3]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

Purification by Recrystallization

The crude 3,4'-Dichlorobenzophenone can be purified by recrystallization to obtain a product of high purity. A mixed solvent system, such as ethanol and water, is often effective.[4][5]

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[4]

-

Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. The purity can be assessed by measuring the melting point.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4'-Dichlorobenzophenone is expected to show complex multiplets in the aromatic region due to the coupling of the protons on the two phenyl rings. The signals for the protons on the dichlorinated ring will typically be downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the chlorine atoms. A representative spectrum would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3,4'-Dichlorobenzophenone will exhibit a signal for the carbonyl carbon in the downfield region (typically ~195 ppm). The aromatic carbons will appear in the range of ~128-140 ppm. The carbons attached to the chlorine atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions for 3,4'-Dichlorobenzophenone include:[8]

-

C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹, characteristic of the carbonyl group in a diaryl ketone.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

-

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of 3,4'-Dichlorobenzophenone will show a molecular ion peak (M⁺) at m/z 250, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl).[9][10] Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 will be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of acylium ions.[11][12]

References

- 1. Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com [chegg.com]

- 2. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum [chemicalbook.com]

- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

3,4'-Dichlorobenzophenone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for 3,4'-Dichlorobenzophenone, a dichlorinated derivative of benzophenone. The information herein is compiled to support research and development activities.

Physicochemical Properties

The fundamental molecular properties of 3,4'-Dichlorobenzophenone are summarized below. These values are computationally derived and serve as a primary reference for experimental design and material characterization.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.10 g/mol | [1][2] |

Structural and Relational Overview

The logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight is a foundational concept in chemical sciences. The molecular formula is determined by the constituent atoms, and the molecular weight is calculated from this formula using standard atomic weights.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4'-Dichlorobenzophenone. Due to the absence of publicly available experimental spectral data for this specific isomer, this guide will focus on a theoretical prediction of the ¹H NMR spectrum, based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and integration. This guide also includes a standard experimental protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,4'-Dichlorobenzophenone is expected to exhibit distinct signals corresponding to the seven aromatic protons. The electron-withdrawing effects of the chlorine atoms and the carbonyl group, along with the anisotropic effect of the aromatic rings, will significantly influence the chemical shifts of these protons. The predicted quantitative ¹H NMR data is summarized in the table below. These values are estimated based on known spectral data for structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~ 7.75 | d (doublet) | ~ 8.5 | 2H |

| H-3', H-5' | ~ 7.50 | d (doublet) | ~ 8.5 | 2H |

| H-2 | ~ 7.90 | d (doublet) | ~ 2.0 | 1H |

| H-5 | ~ 7.65 | d (doublet) | ~ 8.4 | 1H |

| H-6 | ~ 7.80 | dd (doublet of doublets) | ~ 8.4, 2.0 | 1H |

Structural Assignment and Rationale

The assignment of the proton signals is based on the following principles:

-

Aromatic Protons: All seven protons are attached to sp² hybridized carbon atoms and are therefore expected to resonate in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).

-

Ring A (4'-chlorophenyl group): This ring contains two sets of chemically equivalent protons (H-2'/H-6' and H-3'/H-5') due to the symmetry of the para-substitution.

-

H-2' and H-6': These protons are ortho to the carbonyl group, which is strongly electron-withdrawing. Therefore, they are expected to be the most deshielded protons in this ring and appear as a doublet due to coupling with H-3' and H-5', respectively.

-

H-3' and H-5': These protons are meta to the carbonyl group and ortho to the chlorine atom. They will be less deshielded than H-2'/H-6' and will also appear as a doublet due to coupling with their respective ortho protons.

-

-

Ring B (3,4-dichlorophenyl group): This ring has three distinct protons (H-2, H-5, and H-6).

-

H-2: This proton is ortho to the carbonyl group and meta to a chlorine atom. The strong deshielding effect of the carbonyl group will cause this proton to resonate at a high chemical shift. It will appear as a doublet due to ortho-coupling with H-6.

-

H-5: This proton is ortho to one chlorine atom and meta to another chlorine atom and the carbonyl group. It will appear as a doublet due to ortho-coupling with H-6.

-

H-6: This proton is ortho to both H-5 and a chlorine atom, and meta to H-2 and the other chlorine atom. It will be split into a doublet of doublets by ortho-coupling with H-5 and meta-coupling with H-2.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for obtaining a ¹H NMR spectrum of 3,4'-Dichlorobenzophenone.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 3,4'-Dichlorobenzophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped with a lock signal for the chosen solvent.

-

-

Instrumental Parameters:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Typical acquisition parameters would include:

-

A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

A relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using a Fourier transform.

-

The resulting spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

-

The coupling constants are measured from the splitting patterns of the signals.

-

Visualization of Molecular Structure and Predicted Splitting Patterns

To further aid in the understanding of the ¹H NMR spectrum, the following diagrams illustrate the molecular structure and the predicted spin-spin coupling interactions.

Caption: Molecular structure of 3,4'-Dichlorobenzophenone.

Caption: Predicted spin-spin coupling in 3,4'-Dichlorobenzophenone.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,4'-Dichlorobenzophenone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development who utilize NMR spectroscopy for the structural elucidation and characterization of aromatic ketones.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for 3,4'-Dichlorobenzophenone are summarized in the table below. These values were obtained using an online NMR prediction tool and are provided in parts per million (ppm) relative to tetramethylsilane (TMS). The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1' | 137.9 |

| C2' | 131.5 |

| C3' | 129.1 |

| C4' | 139.3 |

| C5' | 129.1 |

| C6' | 131.5 |

| C1 | 136.1 |

| C2 | 130.3 |

| C3 | 133.2 |

| C4 | 130.8 |

| C5 | 132.7 |

| C6 | 128.5 |

| C=O | 194.7 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 3,4'-Dichlorobenzophenone with the carbon atoms numbered for clear assignment of the ¹³C NMR signals.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, general-purpose protocol for acquiring a high-quality ¹³C NMR spectrum of a solid aromatic ketone such as 3,4'-Dichlorobenzophenone.

1. Sample Preparation

-

Sample Purity: Ensure the sample of 3,4'-Dichlorobenzophenone is of high purity to avoid signals from impurities complicating the spectrum. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble. For aromatic ketones, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Concentration: For a standard ¹³C NMR experiment on a 400-500 MHz spectrometer, a concentration of 20-50 mg of the sample in 0.6-0.7 mL of solvent is typically adequate.[1] For less sensitive or higher molecular weight compounds, a more concentrated sample may be required.[2]

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial that the sample solution is free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small amount can be added to the sample, although referencing to the residual solvent peak is also a standard practice (e.g., CDCl₃ at 77.16 ppm).[3]

2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-channel probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Before data acquisition, the probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure efficient transfer of radiofrequency power.

-

Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR spectroscopy.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shift range of most organic molecules, including the carbonyl carbon of ketones which can appear downfield (around 190-220 ppm).[3]

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is usually adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, which have longer relaxation times. For quantitative analysis, a much longer relaxation delay (at least 5 times the longest T₁ of any carbon) is necessary.[3]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the entire spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift value.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis in ¹³C NMR spectroscopy.

References

FT-IR Spectral Analysis of 3,4'-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data pertaining to 3,4'-Dichlorobenzophenone. This document outlines the experimental methodology for obtaining the spectrum, presents a summary of characteristic vibrational modes, and includes a workflow diagram for the analytical process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Introduction

3,4'-Dichlorobenzophenone is a halogenated aromatic ketone of interest in various fields of chemical research and development. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation by the molecular bonds, an FT-IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.

Experimental Protocol: FT-IR Spectroscopy via KBr Pellet Method

The following protocol details the standard procedure for obtaining an FT-IR spectrum of a solid sample such as 3,4'-Dichlorobenzophenone using the potassium bromide (KBr) pellet technique. Information from public databases indicates that spectra for this compound have been obtained using a Bruker Tensor 27 FT-IR instrument.[1]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27)

-

Agate mortar and pestle

-

Hydraulic press with pelletizing die

-

Infrared lamp or vacuum oven

-

Analytical balance

Reagents:

-

3,4'-Dichlorobenzophenone sample

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the 3,4'-Dichlorobenzophenone sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of spectroscopic grade, anhydrous KBr to the mortar. The optimal sample concentration is typically 0.1% to 1% by weight.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the infrared radiation to minimize scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pelletizing die.

-

Ensure the powder is evenly distributed within the die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Acquire the FT-IR spectrum of the sample pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be baseline-corrected and the peaks identified.

-

The positions (wavenumber, cm⁻¹), intensities (transmittance or absorbance), and shapes (sharp, broad) of the absorption bands are then analyzed to identify the functional groups present in the molecule.

-

FT-IR Spectral Data of 3,4'-Dichlorobenzophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1660 | Strong | C=O (ketone) stretching |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~ 1300 - 1200 | Medium | C-C stretching and in-plane C-H bending |

| ~ 1100 - 1000 | Strong | C-Cl stretching |

| ~ 900 - 675 | Strong | Out-of-plane C-H bending (aromatic substitution pattern) |

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

Interpretation of the Spectrum

The FT-IR spectrum of 3,4'-Dichlorobenzophenone is expected to be dominated by several key features:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone functional group. The conjugation with the two aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone.

-

Aromatic C-H Stretches: Absorptions in the region of 3100-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the phenyl and dichlorophenyl rings.

-

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

-

C-Cl Stretches: Strong absorptions in the 1100-1000 cm⁻¹ region are indicative of the C-Cl stretching vibrations.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions arising from C-C stretching, C-H bending, and other skeletal vibrations. The specific pattern of out-of-plane C-H bending bands between 900 cm⁻¹ and 675 cm⁻¹ is particularly useful for confirming the substitution pattern on the aromatic rings.

This technical guide provides a foundational understanding of the FT-IR spectral characteristics of 3,4'-Dichlorobenzophenone. For definitive structural confirmation, it is recommended to compare experimentally obtained spectra with a verified reference standard and to use complementary analytical techniques such as NMR spectroscopy and mass spectrometry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,4'-Dichlorobenzophenone. The information presented herein is essential for the identification and characterization of this compound in various matrices, a critical aspect of drug development, environmental analysis, and forensic science. This document outlines the predicted fragmentation pathways, quantitative data of major fragment ions, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of 3,4'-Dichlorobenzophenone

Under electron ionization (EI), 3,4'-Dichlorobenzophenone undergoes characteristic fragmentation, primarily driven by the stability of the resulting benzoyl cations. The molecule, with a molecular weight of approximately 251.11 g/mol , will exhibit a prominent molecular ion peak (M⁺˙) in its mass spectrum, a common feature for aromatic ketones. The presence of two chlorine atoms will also result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative abundances based on the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

The primary fragmentation pathways involve the cleavage of the carbonyl-aryl bonds. This leads to the formation of several key fragment ions. The stability of the resulting acylium ions is a major driving force for these fragmentations.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 3,4'-Dichlorobenzophenone is predicted to proceed through the following key steps:

-

Molecular Ion Formation: The initial event is the ionization of the molecule by electron impact, resulting in the formation of the molecular ion (M⁺˙) at m/z 250 (for the molecule containing two ³⁵Cl isotopes).

-

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl group and the dichlorophenyl ring results in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and a dichlorophenyl radical. This is often a highly abundant fragment due to the stability of the benzoyl cation.

-

Formation of the Dichlorobenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl group and the phenyl ring leads to the formation of the 3,4-dichlorobenzoyl cation ([C₇H₄Cl₂O]⁺) at m/z 173 (for the ion containing two ³⁵Cl isotopes).

-

Loss of Carbon Monoxide: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

-

Loss of Chlorine: The dichlorobenzoyl cation (m/z 173) can lose a chlorine radical to form a chlorobenzoyl cation at m/z 138.

Quantitative Fragmentation Data

While a complete, publicly available mass spectrum for 3,4'-Dichlorobenzophenone is not readily accessible, data from the NIST Mass Spectrometry Data Center provides the relative abundances of the three most prominent ions. This data, combined with predicted major fragments based on the fragmentation of isomeric dichlorobenzophenones and general principles of mass spectrometry, is summarized in the table below. The presence and relative abundance of other fragments are predicted based on the fragmentation pattern of the closely related 4,4'-Dichlorobenzophenone.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (%) | Data Source |

| 250 | [M]⁺˙ (Molecular Ion with 2 x ³⁵Cl) | [C₁₃H₈Cl₂O]⁺˙ | Present | NIST[1] |

| 173 | [Cl₂C₆H₃CO]⁺ (3,4-Dichlorobenzoyl cation with 2 x ³⁵Cl) | [C₇H₃Cl₂O]⁺ | Major Fragment | Predicted |

| 139 | [ClC₆H₄CO]⁺ (Chlorobenzoyl cation - from 4,4'-isomer) | [C₇H₄ClO]⁺ | Major Fragment | Predicted (based on 4,4'-isomer) |

| 111 | [ClC₆H₄]⁺ (Chlorophenyl cation - from 4,4'-isomer) | [C₆H₄Cl]⁺ | Major Fragment | Predicted (based on 4,4'-isomer) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ | 100 (Base Peak) | NIST[1] |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ | High | NIST[1] |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Minor Fragment | Predicted |

Note: The relative abundances of predicted fragments are qualitative. The isotopic peaks for chlorine-containing fragments (e.g., at M+2, M+4) are expected but not listed in this simplified table.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of 3,4'-Dichlorobenzophenone under electron ionization.

Caption: Fragmentation of 3,4'-Dichlorobenzophenone.

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of 3,4'-Dichlorobenzophenone using gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for the analysis of chlorinated pesticides and related compounds.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract and concentrate 3,4'-Dichlorobenzophenone from a liquid matrix (e.g., water, plasma).

-

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide grade)

-

Hexane (pesticide grade)

-

Nitrogen gas, high purity

-

-

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

-

Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the analyte from the cartridge with 5-10 mL of a suitable solvent mixture, such as dichloromethane/hexane (1:1, v/v).

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Injector: Splitless mode.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-350.

-

Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

-

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the analysis of 3,4'-Dichlorobenzophenone.

Caption: GC-MS analysis workflow.

This comprehensive guide provides the foundational knowledge for understanding and identifying 3,4'-Dichlorobenzophenone through mass spectrometry. The detailed fragmentation patterns and experimental protocols serve as a valuable resource for researchers and professionals in various scientific disciplines.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4'-Dichlorobenzophenone

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 3,4'-Dichlorobenzophenone. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of organic molecules. This document moves beyond a standard protocol to delve into the theoretical underpinnings of the compound's spectral behavior, the practical nuances of experimental design, and a detailed interpretation of the expected spectral data, even in the absence of a definitive published spectrum for this specific isomer.

Introduction: The Significance of 3,4'-Dichlorobenzophenone and its Spectroscopic Analysis

3,4'-Dichlorobenzophenone (C₁₃H₈Cl₂O) is a halogenated aromatic ketone.[1] Like other benzophenone derivatives, it is of interest in various fields, including organic synthesis, polymer chemistry, and as a potential photosensitizer. The dichlorinated phenyl rings and the central carbonyl group constitute a chromophoric system that absorbs light in the UV region of the electromagnetic spectrum.

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic structure of a molecule. By measuring the absorption of light as a function of wavelength, we can identify the electronic transitions within the molecule, quantify its concentration in a solution, and gain insights into its interaction with the surrounding environment (solvation). A thorough understanding of the UV-Vis absorption spectrum of 3,4'-Dichlorobenzophenone is therefore crucial for its application and further research.

Theoretical Framework: Electronic Transitions in Dichlorinated Benzophenones

The UV-Vis absorption spectrum of benzophenones is primarily governed by two types of electronic transitions: π→π* and n→π* transitions.[2]

-

π→π Transitions:* These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzophenone, these transitions are associated with the aromatic rings and the carbonyl group's C=O double bond. They typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths.

-

n→π Transitions:* These are lower-energy transitions where a non-bonding electron (from the lone pairs on the carbonyl oxygen) is promoted to an antibonding π* orbital. These transitions are symmetry-forbidden, leading to weak absorption bands (low molar absorptivity, ε) at longer wavelengths.

The substitution of chlorine atoms on the phenyl rings of the benzophenone core significantly influences the absorption spectrum. Chlorine atoms are electron-withdrawing through induction but can act as weak electron-donors through resonance. The position of these substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). This phenomenon is known as the substituent effect .

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol outlines a robust method for obtaining the UV-Vis absorption spectrum of 3,4'-Dichlorobenzophenone. The causality behind each step is explained to ensure data integrity.

Materials and Instrumentation

-

Analyte: 3,4'-Dichlorobenzophenone (CAS 6284-79-3)[1]

-

Solvents: Spectroscopic grade ethanol and hexane are recommended to investigate solvatochromic effects.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh a small amount of 3,4'-Dichlorobenzophenone and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of 0.2 - 0.8 AU. This is crucial to ensure linearity according to the Beer-Lambert law.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm for benzophenones.

-

Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

-

Place the blank cuvette in both the reference and sample holders and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the final measurement.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with the sample solution.

-

Fill the sample cuvette with the sample solution and ensure there are no air bubbles.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the defined range.

-

-

Data Acquisition:

-

Save the resulting spectrum. The data should be presented as absorbance versus wavelength (nm).

-

Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Data Analysis and Interpretation: A Predictive Approach

Expected Spectral Features

The UV-Vis spectrum of 3,4'-Dichlorobenzophenone is expected to exhibit two main absorption bands:

-

An intense band at shorter wavelengths (likely around 250-280 nm) corresponding to the π→π* transition.

-

A much weaker band at longer wavelengths (likely around 330-360 nm) corresponding to the n→π* transition.

Isomeric and Substituent Effects

The positions of the two chlorine atoms will influence the spectrum relative to the parent benzophenone molecule and its other isomers. For comparison, the UV-Vis spectrum of 4,4'-Dichlorobenzophenone in ethanol shows a λmax around 265 nm. The 3,4'-substitution pattern breaks the symmetry of the molecule compared to the 4,4'-isomer. This asymmetry can affect the electronic distribution and may lead to slight shifts in the λmax and changes in the molar absorptivity. The chlorine atom in the meta position (position 3) will primarily exert an electron-withdrawing inductive effect, while the chlorine in the para position (position 4') will have both inductive and resonance effects. The interplay of these effects will determine the precise location and intensity of the absorption bands.

Solvatochromism: The Influence of the Solvent

The choice of solvent is expected to have a significant impact on the UV-Vis spectrum of 3,4'-Dichlorobenzophenone, a phenomenon known as solvatochromism.

-

n→π Transition (Hypsochromic Shift):* In a polar, protic solvent like ethanol, the lone pair electrons on the carbonyl oxygen will be stabilized by hydrogen bonding with the solvent. This increases the energy required for the n→π* transition, resulting in a shift to a shorter wavelength (a "blue shift" or hypsochromic shift) compared to the spectrum in a non-polar solvent like hexane.

-

π→π Transition (Bathochromic Shift):* The π→π* transition often shows a smaller shift to a longer wavelength (a "red shift" or bathochromic shift) in polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent.

Caption: Logical relationship of solvatochromic effects on electronic transitions.

Quantitative Analysis: The Beer-Lambert Law

Once the λmax is determined, the concentration of 3,4'-Dichlorobenzophenone in a solution can be quantified using the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a solution of known concentration, the molar absorptivity (ε) can be calculated. This value is a crucial physicochemical parameter for the compound.

Conclusion

References

An In-depth Technical Guide to 3,4'-Dichlorobenzophenone: Synthesis, Characterization, and Structural Elucidation Prospects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4'-Dichlorobenzophenone is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate for pharmaceuticals. While this guide aims to provide a comprehensive overview of its structural properties, a thorough search of the current scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of 3,4'-Dichlorobenzophenone has not yet been reported. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and angles specific to its solid-state structure are unavailable.

This technical guide, therefore, focuses on the available experimental and theoretical data for 3,4'-Dichlorobenzophenone, including its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it outlines the standard experimental protocol for single-crystal X-ray diffraction, the definitive method that would be employed for its structural elucidation. This document serves as a valuable resource for researchers interested in this compound, providing a foundation for its synthesis and characterization, and paving the way for future structural studies.

Synthesis of 3,4'-Dichlorobenzophenone

The primary route for the synthesis of 3,4'-Dichlorobenzophenone is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic aromatic substitution of a benzene ring with an acyl group, catalyzed by a Lewis acid.[1] For the synthesis of unsymmetrical benzophenones like the 3,4'-dichloro isomer, a common approach involves the reaction of a substituted benzoyl chloride with another aromatic compound.[2]

A plausible synthetic pathway for 3,4'-Dichlorobenzophenone would involve the reaction of 3,4-dichlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, other physicochemical and spectroscopic properties of 3,4'-Dichlorobenzophenone have been reported and are summarized below.

Table 1: Physicochemical Properties of 3,4'-Dichlorobenzophenone

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂O | |

| Molecular Weight | 251.11 g/mol | [3] |

| CAS Number | 6284-79-3 | [4] |

| Melting Point | 104-104.5 °C | |

| Boiling Point | 342 °C | [5] |

| Appearance | Light brown to pink-grey crystalline powder | [4] |

| Water Solubility | Insoluble | [5] |

Table 2: Spectroscopic Data for 3,4'-Dichlorobenzophenone

| Spectroscopy Type | Key Data and Observations | Reference |

| ¹H NMR (DMSO-d₆) | Aromatic protons observed in the range of 7.41-8.31 ppm. | [6] |

| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight. | [7][8] |

| Infrared (IR) | Characteristic carbonyl (C=O) stretching vibration expected around 1650-1670 cm⁻¹. | [9] |

Experimental Protocol for Crystal Structure Determination

Should suitable single crystals of 3,4'-Dichlorobenzophenone be obtained, the following experimental protocol for single-crystal X-ray diffraction would be the standard method for determining its crystal structure.

Crystal Growth

-

Method: Slow evaporation of a saturated solution of 3,4'-Dichlorobenzophenone in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Procedure:

-

Dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor for the formation of well-defined, single crystals over several days to weeks.

-

Data Collection

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.

-

Structure Solution and Refinement

-

Software: Specialized crystallographic software (e.g., SHELX, Olex2).

-

Procedure:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Biological Activity Context

While the specific biological activity of 3,4'-Dichlorobenzophenone is not extensively documented, various dichlorobenzophenone derivatives have been investigated for their biological effects. For instance, some aminodichlorobenzophenone derivatives are recognized as key intermediates in the synthesis of benzodiazepines, which exhibit anticonvulsant, anxiolytic, and hypnotic activities.[10][11] Other studies have explored the antimicrobial properties of benzyl-substituted dichlorophenols.[12] The biological profile of 3,4'-Dichlorobenzophenone itself remains an area for future investigation.

Conclusion

This technical guide provides a summary of the current knowledge on 3,4'-Dichlorobenzophenone, focusing on its synthesis and characterization. The notable absence of a published crystal structure highlights an opportunity for further research. The detailed hypothetical protocol for single-crystal X-ray diffraction is provided to guide future efforts in the structural elucidation of this compound. A definitive crystal structure would provide invaluable insights into its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties and for the rational design of new materials and pharmaceutical agents.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel-Crafts Acylation [www1.udel.edu]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 3,4-Dichlorobenzophenone(6284-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 3,4'-Dichlorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4'-Dichlorobenzophenone, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical and practical framework for researchers to determine these properties. This includes detailed experimental protocols for solubility determination and a predicted solubility profile based on the compound's structural analogues.

Predicted Solubility Profile

Based on the solubility of similar compounds like 4,4'-dichlorobenzophenone and other benzophenone derivatives, a general solubility trend can be anticipated.

Table 1: Predicted Qualitative Solubility of 3,4'-Dichlorobenzophenone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility |

| Nonpolar Solvents | Toluene, Hexane, Benzene | High |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Moderate to High |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Moderate |

| Aqueous Solvents | Water | Insoluble |

This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for 3,4'-Dichlorobenzophenone, this section details two widely accepted and robust experimental methodologies.

Isothermal Saturation Method (Shake-Flask Method)

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid 3,4'-Dichlorobenzophenone is added to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial for ensuring that the solution reaches saturation.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker or water bath (e.g., at 25°C and 37°C) to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, the saturated solution is separated from the undissolved solid. This is typically done by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter compatible with the solvent.

-

Quantification: The concentration of 3,4'-Dichlorobenzophenone in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is reported in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, especially when the solute is non-volatile.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of 3,4'-Dichlorobenzophenone to a known volume of the solvent in a flask and allowing it to equilibrate at a constant temperature with continuous agitation.

-

Sample Collection: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the sample. This can be achieved by heating the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven to ensure all the solvent has been removed. The final weight of the container with the dried solute is recorded.

-

Calculation: The mass of the dissolved 3,4'-Dichlorobenzophenone is calculated by subtracting the initial weight of the empty container from the final weight. The solubility is then expressed as the mass of solute per volume of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the Isothermal Saturation Method.

References

An In-Depth Technical Guide to 3,4'-Dichlorobenzophenone for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4'-Dichlorobenzophenone, a halogenated aromatic ketone of interest in various scientific disciplines. This document consolidates its nomenclature, physicochemical properties, and key experimental methodologies, offering a valuable resource for professionals in research and development.

Nomenclature and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and identifiers for 3,4'-Dichlorobenzophenone is provided in Table 1. The compound is systematically named (3,4-dichlorophenyl)(phenyl)methanone according to IUPAC nomenclature.

Table 1: Synonyms and Identifiers for 3,4'-Dichlorobenzophenone

| Type | Identifier |

| IUPAC Name | (3,4-dichlorophenyl)(phenyl)methanone |

| CAS Number | 6284-79-3 |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| Common Synonyms | 3,4-Dichlorophenyl phenyl ketone |

| Phenyl 3,4-dichlorophenyl ketone | |

| Benzophenone, 3,4-dichloro- | |

| InChI | InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |

| InChIKey | LLUPHTAYNHAVQT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

| PubChem CID | 80494 |

| EINECS Number | 228-509-5 |

| NSC Number | 5249 |

| DSSTox Substance ID | DTXSID90212014 |

Physicochemical Data

A summary of the key physicochemical properties of 3,4'-Dichlorobenzophenone is presented in Table 2. These data are essential for designing experimental protocols, including solvent selection for synthesis, purification, and analytical method development.

Table 2: Physicochemical Properties of 3,4'-Dichlorobenzophenone

| Property | Value | Reference |

| Melting Point | 100-103 °C | |

| Boiling Point | 353 °C at 760 mmHg | |

| Density | 1.311 g/cm³ | |

| Refractive Index | 1.603 | |

| Water Solubility | Insoluble | |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3 | 4.7 | [1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

General Reaction Scheme:

Caption: Friedel-Crafts acylation for 3,4'-Dichlorobenzophenone.

Illustrative Protocol (Adaptable):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions. The formation of an acylium ion electrophile occurs.[2]

-

Aromatic Substrate Addition: To the stirred mixture, add an equimolar amount of benzene dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude 3,4'-Dichlorobenzophenone can be purified by standard laboratory techniques such as recrystallization or column chromatography.

3.2.1. Recrystallization:

Recrystallization is a common method for purifying solid organic compounds.[3] The choice of solvent is critical; an ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[4]

General Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

3.2.2. Column Chromatography:

For a more rigorous purification, flash column chromatography using silica gel as the stationary phase is recommended.[5] The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.[5]

General Column Chromatography Workflow:

Caption: General workflow for purification by column chromatography.

Analytical Methods

The purity and identity of the synthesized 3,4'-Dichlorobenzophenone should be confirmed using standard analytical techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of the molecule.[6]

3.3.2. Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7] A typical GC-MS protocol would involve dissolving the sample in a volatile solvent and injecting it into the GC-MS system.

3.3.3. High-Performance Liquid Chromatography (HPLC):

HPLC is a valuable technique for assessing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[6]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the public domain regarding the biological activity of 3,4'-Dichlorobenzophenone and its effects on cellular signaling pathways. While some benzophenone derivatives are known to possess biological activities, including potential endocrine-disrupting effects, specific data for the 3,4'-dichloro isomer is scarce.[1]

For researchers interested in investigating the biological effects of 3,4'-Dichlorobenzophenone, a general workflow for initial screening is proposed below.

Proposed Workflow for Biological Activity Screening:

Caption: Proposed workflow for biological activity screening.

Initial assays could include:

-

Cell Proliferation Assays: To determine the effect of the compound on the growth of various cancer cell lines.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Kinase Inhibition Assays: To screen for inhibitory activity against a panel of protein kinases, which are common drug targets.

-

Receptor Binding Assays: To assess the affinity of the compound for specific cellular receptors.

Further research is warranted to elucidate the potential biological roles and mechanisms of action of 3,4'-Dichlorobenzophenone.

Conclusion

This technical guide provides a foundational understanding of 3,4'-Dichlorobenzophenone for scientific and research purposes. While detailed experimental protocols for its synthesis and biological characterization are not extensively documented in publicly available literature, the general methodologies presented here offer a solid starting point for researchers. Further investigation into the biological effects of this compound is encouraged to explore its potential applications in drug discovery and development.

References

GHS Hazard Classification of 3,4'-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3,4'-Dichlorobenzophenone (CAS No: 6284-79-3). The information is compiled for professionals in research and drug development who handle this substance.

GHS Hazard Identification and Classification

3,4'-Dichlorobenzophenone is classified as hazardous according to GHS criteria. The classification is based on aggregated information from notifications to the ECHA C&L Inventory.[1]

Signal Word: Warning[1]

GHS Pictogram:

-

(GHS07: Exclamation Mark)

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1] Key precautionary measures include:

-

Prevention: Avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves and eye protection.[1]

-

Response: If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If in eyes, rinse cautiously with water for several minutes.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Data Presentation

The GHS classification for 3,4'-Dichlorobenzophenone is summarized in the table below.

Table 1: GHS Hazard Classification Summary for 3,4'-Dichlorobenzophenone

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

| Source: European Chemicals Agency (ECHA)[1] |

Table 2: Summary of Toxicological Data for 3,4'-Dichlorobenzophenone

| Toxicological Endpoint | Species | Route | Value | Classification Basis |

| Acute Oral Toxicity | N/A | Oral | No data available | The toxicological properties of this substance have not been fully investigated.[2] |

| Acute Dermal Toxicity | N/A | Dermal | No data available | The toxicological properties of this substance have not been fully investigated.[2] |

| Acute Inhalation Toxicity | N/A | Inhalation | No data available | The toxicological properties of this substance have not been fully investigated.[2] |

| Skin Irritation/Corrosion | N/A | Dermal | Classified as Irritant (Category 2)[1] | Based on notifications to the ECHA C&L Inventory.[1] No specific quantitative data or primary study reports were found. |

| Serious Eye Damage/Irritation | N/A | Ocular | Classified as Irritant (Category 2)[1] | Based on notifications to the ECHA C&L Inventory.[1] No specific quantitative data or primary study reports were found. |

| Specific Target Organ Toxicity (STOT) - Single Exposure | N/A | Inhalation | Classified as Category 3 (Respiratory Irritation)[1] | Category 3 for STOT-SE includes transient respiratory tract irritation.[3] Classification is based on notifications to the ECHA C&L Inventory.[1] |

N/A: Not Available in the searched resources.

Experimental Protocols

While specific experimental data for 3,4'-Dichlorobenzophenone were not available in the public domain, the classifications are typically derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The methodologies for determining the key hazard classifications are outlined below.

Methodology for Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[4][5]

-

Test Animals: Healthy, young adult albino rabbits are typically used.[6][7]

-

Procedure: A single dose of 0.5 g of the solid test substance is applied to a small patch of skin (approx. 6 cm²).[6] An untreated area of skin serves as a control. The exposure period is typically 4 hours.[6][7]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[6] The severity of the lesions is scored.

-

Classification: If the skin irritation persists to the end of the observation period, the substance is considered an irritant.[4][6]

Methodology for Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[8][9]

-

Test Animals: Healthy, young adult albino rabbits are the preferred species.[10]

-

Procedure: The test begins with a single animal.[11] A specified amount of the test substance is placed in the conjunctival sac of one eye, while the other eye remains untreated as a control.[10][11] The eyelids are held together for about one second to prevent loss of the material.[10]

-

Observation: Eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess reversibility.[9] Ocular responses such as corneal opacity, iritis, and conjunctival redness are scored.[8]

-

Classification: If corrosive or severe irritant effects are observed, no further testing is performed.[11] If initial results are less severe, the test may be confirmed in additional animals.[8]

Methodology for Specific Target Organ Toxicity – Single Exposure (STOT-SE) - Respiratory Irritation

STOT-SE classification identifies specific, non-lethal target organ toxicity arising from a single exposure to a substance.[3][12]

-

Evidence Sources: Classification is based on the weight of all available evidence from humans and experimental animals.[3]

-

Procedure (Animal Studies): While a specific guideline for respiratory irritation exists, data is often gathered from acute toxicity studies (e.g., OECD 423).[13][14] In these studies, animals are administered a single dose of the substance.

-

Observation: In addition to mortality, animals are observed for clinical signs of toxicity, including changes in the respiratory system (e.g., altered breathing patterns, nasal discharge), which could indicate respiratory irritation.[15]

-

Classification: Category 3 is for transient target organ effects, including respiratory tract irritation that impairs function with symptoms like cough and breathing difficulties.[3]

Visualizations

The following diagrams illustrate the logical framework for GHS classification and a typical experimental workflow.

Caption: GHS classification workflow for irritation hazards.

Caption: Generalized experimental workflow for in-vivo irritation tests.

References

- 1. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzophenone(6284-79-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. schc.org [schc.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. thecompliancecenter.com [thecompliancecenter.com]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. scribd.com [scribd.com]

Potential Toxicological Effects of Dichlorobenzophenone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzophenone (DCBP) isomers are chlorinated aromatic ketones with the chemical formula C₁₃H₈Cl₂O. The three primary isomers of toxicological interest are 2,2'-dichlorobenzophenone, 2,4'-dichlorobenzophenone, and 4,4'-dichlorobenzophenone. These compounds are notable not only for their industrial applications but also as environmental contaminants, primarily arising from the degradation of pesticides such as DDT and dicofol.[1][2] Understanding the toxicological profiles of these isomers is crucial for assessing their risk to human health and the environment. This guide provides a comprehensive overview of the current knowledge on the toxicological effects of dichlorobenzophenone isomers, with a focus on acute toxicity, cytotoxicity, genotoxicity, and endocrine-disrupting potential.

Acute Toxicity

Acute toxicity data for dichlorobenzophenone isomers is limited, particularly for the 2,2'- and 2,4'- isomers. The available data primarily focuses on the 4,4'- isomer.

Table 1: Acute Toxicity of Dichlorobenzophenone Isomers

| Isomer | Test Organism | Route of Administration | LD50 | Citation |

| 4,4'-Dichlorobenzophenone | Mouse | Intraperitoneal | 200 mg/kg | [1] |

| 2,2'-Dichlorobenzophenone | Data not available | Data not available | Data not available | |

| 2,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available |

Cytotoxicity

The cytotoxic potential of dichlorobenzophenone isomers is an area of active research. In vitro assays are commonly used to assess the ability of these compounds to cause cell death.

Table 2: Cytotoxicity of Dichlorobenzophenone Isomers

| Isomer | Cell Line | Assay | Endpoint | Result | Citation |

| 4,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available | |

| 2,2'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available | |

| 2,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of the dichlorobenzophenone isomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

A generalized workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity

Genotoxicity assays are employed to determine if a substance can damage genetic material (DNA). The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Table 3: Genotoxicity of Dichlorobenzophenone Isomers

| Isomer | Cell Line/Organism | Assay | Endpoint | Result | Citation |

| 4,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available | |

| 2,2'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available | |

| 2,4'-Dichlorobenzophenone | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: Alkaline Comet Assay for Genotoxicity

-

Cell Preparation: Prepare a single-cell suspension from the control and treated cells.

-